(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O4/c22-21(23,24)30-18-5-3-16(4-6-18)20(28)25-14-15-9-11-26(12-10-15)19(27)8-7-17-2-1-13-29-17/h1-8,13,15H,9-12,14H2,(H,25,28)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXFCEBBCDTZLO-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:
Formation of the Furan-2-yl Acrylate Intermediate: This step involves the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions to form the furan-2-yl acrylate.
Piperidine Derivative Synthesis: The next step involves the synthesis of the piperidine derivative, which can be achieved by reacting piperidine with a suitable alkylating agent.
Coupling Reaction: The furan-2-yl acrylate is then coupled with the piperidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Trifluoromethoxybenzamide Moiety: Finally, the trifluoromethoxybenzamide group is introduced through a nucleophilic substitution reaction, where the amine group of the piperidine derivative reacts with 4-(trifluoromethoxy)benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,5-dione derivatives.
Reduction: The acrylate moiety can be reduced to form the corresponding saturated compound.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, especially at the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique chemical structure allows for the design of materials with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. The trifluoromethoxybenzamide moiety can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with analogs from the provided evidence:
Key Differentiators
- Trifluoromethoxy vs.
- Furan Acryloyl vs. Heterocyclic Moieties : The (E)-furan acryloyl group provides a planar, conjugated system distinct from benzo[d]thiazol () or triazolo-pyridine (), which may influence π-π stacking or metabolic stability .
- Piperidine Modifications : Unlike acetylated () or methylpiperidine () analogs, the target compound’s piperidin-4-ylmethyl group enables extended conformational flexibility for targeting deeper binding pockets .
Biological Activity
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound with significant potential in pharmacology due to its diverse chemical structure. This compound features a furan ring, a piperidine moiety, and a trifluoromethoxy group, which may contribute to various biological activities, including anticancer and enzyme inhibition properties.
Chemical Structure and Properties
- Molecular Formula : C20H23F3N2O3
- Molecular Weight : 385.5 g/mol
- CAS Number : 1235677-20-9
The presence of the furan ring suggests potential interactions with biological systems, while the trifluoromethoxy group may enhance lipophilicity and bioavailability, making it an interesting candidate for drug development.
Anticancer Activity
Recent studies have explored the compound's anticancer properties. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines. In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer types, including breast (MCF-7), liver (HEPG2), and melanoma (SK-MEL-5) cell lines.
These values indicate that this compound has promising activity, potentially outperforming standard chemotherapeutic agents.
Enzyme Inhibition
The compound has also been investigated for its inhibitory activity against key enzymes involved in cancer progression and metabolism. Notably, it has shown potent inhibition of mushroom tyrosinase, an enzyme critical in melanin production and associated with various skin disorders and cancers.
| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Mushroom Tyrosinase | Competitive | 0.42 |
The mechanism by which this compound exerts its biological effects is thought to involve:
- Interaction with Target Proteins : The structural features enable binding to specific proteins involved in cancer cell signaling pathways.
- Enzyme Inhibition : The compound's ability to inhibit tyrosinase suggests it may interfere with metabolic pathways essential for tumor growth.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of this compound, where one derivative demonstrated superior anticancer activity compared to others tested. The study highlighted the importance of structural modification in enhancing biological activity.
Study Highlights:
- Objective : Evaluate the anticancer potential of synthesized derivatives.
- Methodology : In vitro testing on multiple cancer cell lines.
- Findings : Certain derivatives showed IC50 values significantly lower than established chemotherapeutics, indicating higher potency.
Q & A
Q. What are the critical safety considerations during the synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide?
Answer:
- Hazard Analysis : Conduct a thorough risk assessment for reagents like dichloromethane, trifluoromethyl benzoyl chloride, and sodium pivalate, which pose risks of acute toxicity, skin corrosion, and respiratory irritation .
- Decomposition Risks : The compound may decompose at elevated temperatures; avoid heating and store in cool, dark conditions .
- Mutagenicity : Ames II testing indicates low mutagenicity compared to other anomeric amides, but use fume hoods, gloves, and eye protection to minimize exposure .
Q. How is the structural identity of this compound confirmed post-synthesis?
Answer:
- NMR Spectroscopy : Confirm the presence of the piperidin-4-ylmethyl group (δ ~2.5–3.5 ppm for methylene protons) and the trifluoromethoxy substituent (δ ~7.5–8.0 ppm for aromatic protons) .
- Mass Spectrometry : Validate the molecular ion peak (e.g., m/z ~450–460 for [M+H]⁺) and fragmentation patterns consistent with the furan-acryloyl and benzamide moieties .
- Elemental Analysis : Match calculated and observed C, H, N, and F percentages to confirm purity .
Q. What are the standard protocols for handling and storing this compound?
Answer:
- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or photodegradation .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised if airborne particles are generated .
- Waste Disposal : Treat as hazardous waste; consult institutional guidelines for incineration or chemical neutralization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereochemical purity?
Answer:
- Solvent Choice : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates during amide coupling .
- Temperature Control : Maintain reactions at 0–5°C during acyl chloride additions to minimize side reactions .
- Catalysts : Employ coupling agents like HBTU or BOP to enhance efficiency in peptide bond formation (yield increases from 60% to >85%) .
Q. What structural analogs of this compound exhibit enhanced biological activity, and why?
Answer:
-
Substituent Effects :
Analog Modification Impact (E)-2-Ethoxy-N-...benzamide Ethoxy group Improved lipophilicity and CNS penetration (E)-N-...methylthio-benzamide Methylthio group Enhanced metabolic stability via sulfur oxidation resistance -
Trifluoromethoxy Role : The -OCF₃ group increases electron-withdrawing effects, improving receptor binding affinity in kinase inhibition assays .
Q. How can computational methods predict this compound’s reactivity and binding modes?
Answer:
- DFT Calculations : Model the electron density of the furan-acryloyl group to predict sites for nucleophilic attack (e.g., Michael addition at the α,β-unsaturated carbonyl) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like COX-2 or PI3K, guided by the trifluoromethoxy group’s electrostatic profile .
- MD Simulations : Assess stability in aqueous environments by simulating hydrogen bonding with the benzamide moiety .
Q. What strategies mitigate decomposition during long-term stability studies?
Answer:
- Lyophilization : Freeze-dry the compound to remove moisture, reducing hydrolytic degradation .
- Additives : Include antioxidants (e.g., BHT) at 0.1% w/w to prevent radical-mediated breakdown of the furan ring .
- Accelerated Stability Testing : Conduct studies at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products like 4-(trifluoromethoxy)benzoic acid .
Methodological Notes
- Contradictions in Data : While reports low mutagenicity, analogous compounds (e.g., benzyl chloride) require stringent controls, suggesting conservative safety protocols are advisable.
- Reaction Scalability : Multi-step syntheses (e.g., piperidine functionalization followed by acryloylation) benefit from flow chemistry for reproducibility at >10 mmol scales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
